tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-cyano-2-methylideneethyl)carbamate
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Overview
Description
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-cyano-2-methylideneethyl)carbamate is a chemical compound with a complex structure that includes tert-butyl, tert-butoxy, carbonyl, cyano, and methylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-cyano-2-methylideneethyl)carbamate typically involves multiple steps, including the protection of amine groups and the introduction of cyano and methylidene groups. One common method involves the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-cyano-2-methylideneethyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carbonyl-containing compounds, while reduction may produce amines or other reduced species.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-cyano-2-methylideneethyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a precursor for the synthesis of biologically active molecules. Its functional groups can be modified to create compounds with specific biological activities.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of cyano and carbonyl groups can be important for the biological activity of certain drugs.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-cyano-2-methylideneethyl)carbamate involves its interaction with molecular targets and pathways within a given system. The cyano and carbonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the cyano and methylidene groups.
tert-Butyl N-(tert-butoxycarbonyl)carbamate: Similar in structure but without the cyano and methylidene groups.
Uniqueness
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-cyano-2-methylideneethyl)carbamate is unique due to the presence of both cyano and methylidene groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these functional groups are required.
Properties
Molecular Formula |
C14H22N2O4 |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
tert-butyl N-(2-cyanoprop-2-enyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C14H22N2O4/c1-10(8-15)9-16(11(17)19-13(2,3)4)12(18)20-14(5,6)7/h1,9H2,2-7H3 |
InChI Key |
KMRXWUJXBAPSFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=C)C#N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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